2-Phenylcyclobutanone Oxime
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Overview
Description
2-Phenylcyclobutanone Oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from cyclobutanone, a four-membered cyclic ketone, with a phenyl group attached to the second carbon atom and an oxime group attached to the carbonyl carbon. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylcyclobutanone Oxime can be synthesized through the reaction of 2-Phenylcyclobutanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The general reaction scheme is as follows:
2-Phenylcyclobutanone+Hydroxylamine Hydrochloride→2-Phenylcyclobutanone Oxime+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Phenylcyclobutanone Oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Substituted oxime derivatives.
Scientific Research Applications
2-Phenylcyclobutanone Oxime has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It serves as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenylcyclobutanone Oxime involves the formation of reactive intermediates through the cleavage of the N-O bond. These intermediates can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
2-Phenylcyclobutanone Oxime can be compared with other cyclobutanone oximes and phenyl-substituted oximes. Similar compounds include:
Cyclobutanone Oxime: Lacks the phenyl group, leading to different reactivity and applications.
2-Phenylcyclobutanone: Lacks the oxime group, resulting in different chemical properties.
Phenylacetone Oxime: Has a different carbonyl structure, leading to different reactivity.
The uniqueness of this compound lies in its combination of a cyclobutanone ring and a phenyl group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H11NO |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
N-(2-phenylcyclobutylidene)hydroxylamine |
InChI |
InChI=1S/C10H11NO/c12-11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 |
InChI Key |
AJIZGGJUQNBMNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NO)C1C2=CC=CC=C2 |
Origin of Product |
United States |
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